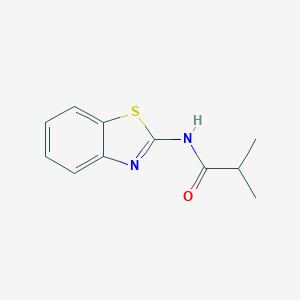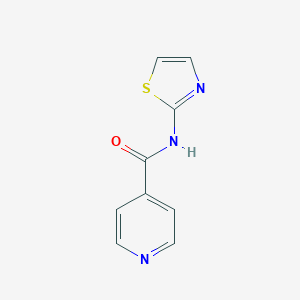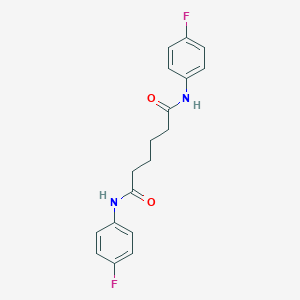
cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl benzoate is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of fungal cytochrome P450 enzymes and has been used to study the mechanism of action of these enzymes.
Wirkmechanismus
Cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl benzoate inhibits fungal cytochrome P450 enzymes by binding to the heme iron of the enzyme and blocking the access of substrates to the active site. This leads to the inhibition of the enzyme's catalytic activity and the accumulation of toxic intermediates that can lead to cell death.
Biochemical and physiological effects:
Cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl benzoate has been shown to have potent antifungal activity against a wide range of fungal species. It has also been shown to have low toxicity in mammalian cells and is therefore a promising candidate for the development of new antifungal agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl benzoate in lab experiments is its high potency and specificity for fungal cytochrome P450 enzymes. This allows for the selective inhibition of these enzymes without affecting other cellular processes. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the use of cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl benzoate in scientific research. One direction is the development of new antifungal agents based on the structure of this compound. Another direction is the investigation of the role of cytochrome P450 enzymes in drug metabolism and drug interactions using this compound as a tool. Additionally, the use of this compound in the study of fungal secondary metabolites and biosynthesis is an area of potential future research.
Synthesemethoden
The synthesis of cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl benzoate involves the reaction of 2-(2,4-dichlorophenyl)-1H-imidazole-1-methanol with 1,3-dioxolane-4-carboxylic acid and benzoic acid in the presence of a coupling reagent such as diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The resulting compound is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
Cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl benzoate has been used in scientific research to study the mechanism of action of fungal cytochrome P450 enzymes. It is a potent inhibitor of these enzymes and has been used to investigate the role of cytochrome P450 enzymes in drug metabolism, toxicology, and drug interactions. It has also been used to study the biosynthesis of fungal secondary metabolites and the development of new antifungal agents.
Eigenschaften
CAS-Nummer |
70894-66-5 |
|---|---|
Produktname |
cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl benzoate |
Molekularformel |
C21H18Cl2N2O4 |
Molekulargewicht |
433.3 g/mol |
IUPAC-Name |
[(2S,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl benzoate |
InChI |
InChI=1S/C21H18Cl2N2O4/c22-16-6-7-18(19(23)10-16)21(13-25-9-8-24-14-25)28-12-17(29-21)11-27-20(26)15-4-2-1-3-5-15/h1-10,14,17H,11-13H2/t17-,21-/m1/s1 |
InChI-Schlüssel |
OYTQFYBMBBVDPN-UHFFFAOYSA-N |
Isomerische SMILES |
C1[C@H](O[C@](O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)COC(=O)C4=CC=CC=C4 |
SMILES |
C1C(OC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)COC(=O)C4=CC=CC=C4 |
Kanonische SMILES |
C1C(OC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)COC(=O)C4=CC=CC=C4 |
Andere CAS-Nummern |
70894-66-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Mercapto-5,7-dimethyl-pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B187379.png)








